11-Acetoxy-delta(8)-tetrahydrocannabinol is a synthetic derivative of delta-8-tetrahydrocannabinol, a psychoactive cannabinoid found in cannabis. This compound is notable for its potential therapeutic applications, particularly in the management of nausea and anxiety, and as an alternative to delta-9-tetrahydrocannabinol, which is more commonly known and studied.
Delta-8-tetrahydrocannabinol is typically produced through the chemical conversion of cannabidiol, which is extracted from hemp. Due to the low natural abundance of delta-8-tetrahydrocannabinol in cannabis plants, most commercially available delta-8 products are synthesized rather than extracted directly from plant material .
11-Acetoxy-delta(8)-tetrahydrocannabinol belongs to the class of cannabinoids, specifically categorized as a phytocannabinoid due to its origin from the cannabis plant. It is classified as a psychoactive compound, similar to its structural analogs, delta-9-tetrahydrocannabinol and cannabidiol.
The synthesis of 11-acetoxy-delta(8)-tetrahydrocannabinol typically involves several key steps:
The synthesis can be performed under inert conditions to prevent oxidation and degradation of sensitive intermediates. The reaction yields can vary based on the purity of reactants and reaction conditions, typically yielding between 50% to 80% depending on the specific protocol used .
The molecular structure of 11-acetoxy-delta(8)-tetrahydrocannabinol can be represented as follows:
The compound exhibits structural similarities to both delta-9-tetrahydrocannabinol and delta-8-tetrahydrocannabinol but differs in its functional groups, which affect its pharmacological properties.
The primary chemical reactions involving 11-acetoxy-delta(8)-tetrahydrocannabinol include:
These reactions are influenced by various factors including pH, temperature, and the presence of other substrates or enzymes.
11-Acetoxy-delta(8)-tetrahydrocannabinol primarily exerts its effects through interaction with cannabinoid receptors CB1 and CB2 in the endocannabinoid system.
Studies suggest that while 11-acetoxy-delta(8)-tetrahydrocannabinol may produce psychoactive effects, they are generally milder compared to those induced by delta-9-tetrahydrocannabinol.
11-Acetoxy-delta(8)-tetrahydrocannabinol has garnered interest for several potential applications:
The isomerization of CBD to Δ⁸-THC serves as the foundational step for 11-acetoxy-Δ⁸-THC synthesis. Brønsted acids (e.g., p-toluenesulfonic acid, HCl) facilitate protonation of CBD’s isopropenyl group, triggering cyclization. However, this generates carbocation intermediates prone to side reactions, limiting yields to 60–70% [4]. In contrast, Lewis acids (e.g., indium(III) triflate, boron trifluoride etherate) coordinate with CBD’s oxygen atoms, enabling milder conditions (50–80°C) and reducing dehydration byproducts. Lewis acids achieve superior regioselectivity for Δ⁸ over Δ⁹/Δ¹⁰ isomers (85:10:5 ratio) due to steric constraints during ring closure [4] [2].
Table 1: Catalyst Performance in CBD to Δ⁸-THC Conversion
Catalyst Type | Representative Agents | Reaction Temp (°C) | Δ⁸-THC Yield (%) | Key Byproducts |
---|---|---|---|---|
Brønsted acids | p-TSA, H₂SO₄ | 100–120 | 60–70 | Δ⁹-THC, oligomers |
Lewis acids | In(OTf)₃, BF₃·OEt₂ | 50–80 | 75–85 | Δ¹⁰-THC, CBD dimers |
Solvent polarity critically influences Δ⁸-THC stereochemistry. Non-polar solvents (toluene, hexane) favor trans-isomer formation (95% diastereomeric excess) by minimizing epimerization at C10a. Polar aprotic solvents (DMSO, DMF) induce racemization via solvent-assisted proton shuttling, reducing diastereopurity to <70% [4]. Adding 10% v/v trifluoroethanol enhances solubility of ionic intermediates while preserving stereointegrity, achieving >90% trans-Δ⁸-THC yield [4].
11-Hydroxy-Δ⁸-THC (11-OH-Δ⁸-THC) is acetylated using:
Crude 11-acetoxy-Δ⁸-THC contains:
Δ⁸-THC synthesis impurities propagate into 11-acetoxy derivatives:
Table 2: Characteristic Byproducts in 11-Acetoxy-Δ⁸-THC Synthesis
Byproduct | Formation Mechanism | Key Detection Method | Typical Abundance (%) |
---|---|---|---|
Δ⁷-11-Acetoxy-THC | Allylic isomerization | GC-MS: m/z 372 → 287 (loss ·COCH₃) | 5–10 |
Δ⁹-11-Acetoxy-THC | Incomplete CBD cyclization | HPLC: tᵣ 12.3 min (C18, 70% MeOH) | 2–8 |
Δ¹⁰-11-Acetoxy-THC | Acid-catalyzed double-bond migration | ¹H-NMR: δ 5.45 (d, J=6.5 Hz, H-10) | 3–12 |
9β-Hydroxyhexahydrocannabinol | Reduction of Δ⁹ bond | LC-MS/MS: m/z 376 [M⁺·] → 318 [M⁺–C₂H₂O] | 1–5 |
Industrial processes introduce:
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8